molecular formula C8H11NO2 B13176018 (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13176018
M. Wt: 153.18 g/mol
InChI Key: YOBBRBOMLUMFMP-SSDOTTSWSA-N
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Description

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the 2-position. The compound’s stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

    Introduction of Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the propynyl group but shares the pyrrolidine ring and carboxylic acid functionality.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different substituents.

    Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring but with two carbonyl groups.

Uniqueness

(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of both a propynyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2R)-1-prop-2-ynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m1/s1

InChI Key

YOBBRBOMLUMFMP-SSDOTTSWSA-N

Isomeric SMILES

C#CCN1CCC[C@@H]1C(=O)O

Canonical SMILES

C#CCN1CCCC1C(=O)O

Origin of Product

United States

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